molecular formula C10H13NO4 B8374285 3-Nitro-1-phenoxy-butan-2-ol

3-Nitro-1-phenoxy-butan-2-ol

Cat. No. B8374285
M. Wt: 211.21 g/mol
InChI Key: AGLQPGZULAGICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728030B2

Procedure details

2-Phenoxyacetaldehyde (1.36 g, 10 mmol) was added to a suspension of anhydrous magnesium sulfate (2.65 g, 22 mmol) in nitroethane (7.0 mL) under an argon atmosphere. After 5 min a solution of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (0.30 g, 1.0 mmol) in nitromethane (3.0 mL) was added. The mixture was vigorously stirred for 5 days at r.t., filtered through celite and concentrated. Purification by column chromatography (SiO2, dichloromethane/t-butyl methyl ether) gave the subtitle compound as an oil (1.7 g, 81%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2].C(N1CCN2CCN(C(C)C)P1N(C(C)C)CC2)(C)C.[N+:37]([CH2:40][CH3:41])([O-:39])=[O:38]>[N+](C)([O-])=O>[N+:37]([CH:40]([CH3:41])[CH:9]([OH:10])[CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:39])=[O:38] |f:1.2|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC=O
Name
Quantity
2.65 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
nitroethane
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)N1P2N(CCN(CC1)CCN2C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred for 5 days at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, dichloromethane/t-butyl methyl ether)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
[N+](=O)([O-])C(C(COC1=CC=CC=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.